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Compound of Interest

Compound Name: 3-ethyl-1H-indole

Cat. No.: B074704 Get Quote

Introduction
3-Ethyl-1H-indole is a significant heterocyclic compound belonging to the vast family of indole

derivatives. These structures are integral components of numerous natural products,

pharmaceuticals, and agrochemicals, exhibiting a wide array of biological activities. The precise

structural elucidation and characterization of such molecules are paramount in the fields of

medicinal chemistry, drug development, and materials science. This technical guide provides

an in-depth analysis of 3-ethyl-1H-indole through the principal spectroscopic techniques:

Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry

(MS). This document is intended for researchers, scientists, and professionals in drug

development, offering a detailed interpretation of the spectral data, underpinned by established

scientific principles and experimental protocols.

Molecular Structure and Isotopic Composition
A foundational understanding of the molecular structure is crucial for interpreting its spectral

data. 3-Ethyl-1H-indole consists of a bicyclic structure, where a benzene ring is fused to a

pyrrole ring, with an ethyl group substituted at the C3 position of the pyrrole ring.

Molecular Formula: C₁₀H₁₁N

Molecular Weight: 145.20 g/mol
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Isotopic Distribution: The primary isotopes of the constituent elements are ¹²C, ¹H, and ¹⁴N. The

natural abundance of ¹³C (approximately 1.1%) will be significant in ¹³C NMR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the carbon-hydrogen framework of a molecule. For 3-ethyl-1H-indole, both ¹H and ¹³C NMR

are indispensable for its structural confirmation.

Experimental Protocol: NMR Spectroscopy
Sample Preparation: A sample of 3-ethyl-1H-indole (typically 5-10 mg) is dissolved in a

deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in a

standard 5 mm NMR tube. The choice of solvent is critical as it must dissolve the sample

without contributing interfering signals in the spectral regions of interest. Tetramethylsilane

(TMS) is commonly added as an internal standard for chemical shift referencing (δ = 0.00

ppm).

Instrumentation: Data acquisition is performed on a high-resolution NMR spectrometer, typically

operating at a proton frequency of 300 MHz or higher.

Data Acquisition Parameters (¹H NMR):

Pulse Program: A standard single-pulse experiment.

Spectral Width: Approximately 12-15 ppm.

Acquisition Time: 2-3 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 8-16, depending on the sample concentration.

Data Acquisition Parameters (¹³C NMR):

Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30).

Spectral Width: Approximately 200-220 ppm.
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Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, owing to the low natural abundance of ¹³C.

¹H NMR Spectral Analysis
The ¹H NMR spectrum of 3-ethyl-1H-indole is characterized by distinct signals corresponding

to the aromatic protons of the indole ring, the protons of the ethyl group, and the N-H proton of

the pyrrole ring.

Table 1: ¹H NMR Data for 3-Ethyl-1H-Indole

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.95 br s 1H NH-1

~7.60 d 1H H-4

~7.35 d 1H H-7

~7.15 t 1H H-6

~7.08 t 1H H-5

~7.00 s 1H H-2

~2.75 q 2H -CH₂-CH₃

~1.30 t 3H -CH₂-CH₃

Interpretation:

Indole Ring Protons: The aromatic protons on the benzene ring (H-4, H-5, H-6, and H-7)

typically resonate in the downfield region between δ 7.0 and 7.7 ppm. The specific chemical

shifts and coupling patterns are influenced by the electronic environment of the indole ring.

The H-2 proton, being on the electron-rich pyrrole ring, appears as a singlet around δ 7.00

ppm.
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N-H Proton: The proton attached to the nitrogen atom (N-H) is typically observed as a broad

singlet at a downfield chemical shift (~δ 7.95 ppm). Its broadness is due to quadrupole

broadening from the adjacent nitrogen atom and potential hydrogen exchange.

Ethyl Group Protons: The ethyl group exhibits a characteristic quartet for the methylene

protons (-CH₂-) around δ 2.75 ppm, resulting from coupling with the three adjacent methyl

protons. The methyl protons (-CH₃) appear as a triplet around δ 1.30 ppm, due to coupling

with the two adjacent methylene protons.

¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each

unique carbon atom in 3-ethyl-1H-indole will give rise to a distinct signal.

Table 2: ¹³C NMR Data for 3-Ethyl-1H-Indole

Chemical Shift (δ, ppm) Assignment

~136.0 C-7a

~128.0 C-3a

~121.8 C-2

~121.5 C-6

~119.5 C-4

~119.0 C-5

~118.0 C-3

~111.0 C-7

~18.0 -CH₂-CH₃

~14.0 -CH₂-CH₃

Interpretation:
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Aromatic Carbons: The eight carbon atoms of the indole ring resonate in the aromatic region,

typically between δ 110 and 140 ppm. The quaternary carbons (C-3a and C-7a) will

generally show weaker signals compared to the protonated carbons. The C-3 carbon, being

substituted with the ethyl group, appears around δ 118.0 ppm.

Ethyl Group Carbons: The methylene carbon (-CH₂-) of the ethyl group is observed around δ

18.0 ppm, while the methyl carbon (-CH₃) resonates further upfield at approximately δ 14.0

ppm.

Caption: Molecular structure of 3-ethyl-1H-indole with atom numbering.

Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a

molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy
Sample Preparation: A small amount of the solid 3-ethyl-1H-indole sample is finely ground

with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively,

for a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the

spectrum.

Data Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: Typically 4 cm⁻¹.

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

IR Spectral Analysis
The IR spectrum of 3-ethyl-1H-indole will exhibit characteristic absorption bands

corresponding to the various bond vibrations within the molecule.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b074704?utm_src=pdf-body
https://www.benchchem.com/product/b074704?utm_src=pdf-body
https://www.benchchem.com/product/b074704?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074704?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 3: Characteristic IR Absorption Bands for 3-Ethyl-1H-Indole

Wavenumber (cm⁻¹) Intensity Assignment

~3400 Medium
N-H stretching vibration of the

indole ring

~3100-3000 Medium Aromatic C-H stretching

~2960-2850 Medium
Aliphatic C-H stretching (ethyl

group)

~1620-1450 Medium
C=C stretching vibrations of

the aromatic ring

~1460 Medium -CH₂- bending (scissoring)

~1380 Medium -CH₃ bending (symmetric)

~740 Strong
C-H out-of-plane bending of

the benzene ring

Interpretation:

N-H Stretch: A prominent, medium-intensity band around 3400 cm⁻¹ is characteristic of the

N-H stretching vibration of the indole ring.[1]

C-H Stretches: Aromatic C-H stretching vibrations appear in the region of 3100-3000 cm⁻¹.

The aliphatic C-H stretching vibrations of the ethyl group are observed between 2960 and

2850 cm⁻¹.

Aromatic C=C Stretches: The stretching vibrations of the carbon-carbon double bonds in the

aromatic ring give rise to a series of bands in the 1620-1450 cm⁻¹ region.

Alkyl Group Bending: The bending vibrations of the ethyl group are also observable, with the

-CH₂- scissoring vibration around 1460 cm⁻¹ and the symmetric -CH₃ bending vibration

around 1380 cm⁻¹.

C-H Out-of-Plane Bending: A strong absorption band around 740 cm⁻¹ is characteristic of the

out-of-plane bending of the C-H bonds of the ortho-disubstituted benzene ring portion of the

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b074704?utm_src=pdf-body
https://www.researchgate.net/figure/FT-IR-spectrum-of-control-indole_fig6_281554651
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074704?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


indole nucleus.

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight

and elemental composition of a compound, as well as to gain structural information from its

fragmentation pattern.

Experimental Protocol: Mass Spectrometry
Sample Introduction: A dilute solution of 3-ethyl-1H-indole is introduced into the mass

spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

Ionization Method: Electron Ionization (EI) is a common method for the analysis of relatively

small, volatile molecules like 3-ethyl-1H-indole.

Instrumentation: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer, is

used to separate the ions based on their mass-to-charge ratio (m/z).

Data Acquisition Parameters (EI-MS):

Electron Energy: 70 eV.

Ion Source Temperature: 200-250 °C.

Scan Range: m/z 40-400.

Mass Spectral Analysis
The mass spectrum of 3-ethyl-1H-indole will show a molecular ion peak corresponding to its

molecular weight and several fragment ions resulting from the cleavage of bonds within the

molecule.

Table 4: Key Mass Spectral Data for 3-Ethyl-1H-Indole
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m/z Relative Intensity Assignment

145 High [M]⁺ (Molecular Ion)

130 High
[M - CH₃]⁺ (Loss of a methyl

radical)

117 Moderate [M - C₂H₄]⁺ (Loss of ethene)

103 Low [M - C₂H₄ - N]⁺

91 Moderate Tropylium ion

77 Moderate Phenyl cation

Interpretation:

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at m/z 145, corresponding to

the molecular weight of 3-ethyl-1H-indole.[2]

Fragmentation Pattern: The most prominent fragmentation pathway for alkylindoles is

typically the benzylic cleavage, leading to the loss of a methyl radical (CH₃•) from the ethyl

group to form a stable quinolinium-like cation at m/z 130.[3][4] This is often the base peak in

the spectrum. Another common fragmentation involves the loss of an ethene molecule

(C₂H₄) via a McLafferty-type rearrangement, resulting in a fragment at m/z 117. Further

fragmentation can lead to the formation of the tropylium ion at m/z 91 and the phenyl cation

at m/z 77.[5]

[M]⁺
m/z 145

[M - CH₃]⁺
m/z 130- CH₃•

[M - C₂H₄]⁺
m/z 117

- C₂H₄

Click to download full resolution via product page

Caption: Primary fragmentation pathways of 3-ethyl-1H-indole in EI-MS.
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Conclusion
The comprehensive spectral analysis of 3-ethyl-1H-indole using NMR, IR, and MS provides a

detailed and unambiguous structural characterization of the molecule. Each technique offers

complementary information, allowing for a complete picture of its chemical identity. The ¹H and

¹³C NMR spectra reveal the precise connectivity of the carbon-hydrogen framework. The IR

spectrum confirms the presence of key functional groups, such as the N-H bond and the

aromatic system. Finally, the mass spectrum provides the molecular weight and characteristic

fragmentation patterns that are diagnostic for the 3-alkylindole scaffold. This integrated

spectroscopic approach is fundamental for quality control, reaction monitoring, and the rational

design of new indole-based compounds in various scientific and industrial applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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